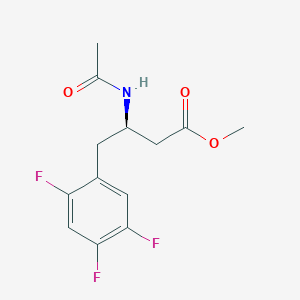

(R)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate

Description

(R)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate is a chiral intermediate with a molecular formula of C₁₃H₁₅F₃NO₃ and a molecular weight of 290.26 g/mol. Its structure features a 2,4,5-trifluorophenyl group, an acetamido substituent at the third carbon, and a methyl ester at the terminal position. This compound is notably referenced as a key intermediate in the synthesis of sitagliptin (a dipeptidyl peptidase-4 inhibitor for diabetes treatment), as indicated by its alias "西他列汀中间体" (sitagliptin intermediate) in .

Properties

IUPAC Name |

methyl (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4,6,9H,3,5H2,1-2H3,(H,17,18)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGGHUOAAZMMET-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676588 | |

| Record name | Methyl (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234321-83-5 | |

| Record name | Methyl (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate, also known as a derivative of sitagliptin, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄F₃NO₃

- Molecular Weight : 289.25 g/mol

- CAS Number : 1234321-83-5

The compound exhibits its biological activity primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.

1. Antidiabetic Effects

Research indicates that this compound has notable antidiabetic properties. In preclinical studies:

- Increased Insulin Secretion : The compound demonstrated a significant increase in insulin secretion from pancreatic beta cells when glucose levels were elevated.

- Reduced Glucagon Levels : It effectively reduced glucagon levels, contributing to lower blood sugar levels.

2. Neuroprotective Effects

Some studies have suggested that the compound may also exert neuroprotective effects:

- Cell Viability : In vitro assays showed that this compound improved cell viability in neuronal cell lines exposed to oxidative stress.

- Mechanism : The neuroprotective effect is hypothesized to be mediated by the modulation of inflammatory pathways and reduction of oxidative stress.

3. Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects:

- Cytokine Modulation : It was found to decrease the production of pro-inflammatory cytokines in macrophage cultures.

- Potential Applications : This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Scientific Research Applications

Scientific Research Applications

Research has indicated that compounds similar to (R)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate may exhibit biological activities such as enzyme inhibition. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug candidates.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in glucose metabolism, making it a candidate for further exploration in diabetes treatment.

Synthesis of Novel Compounds

The structural framework of this compound allows for modifications that can lead to the development of new therapeutic agents. Researchers are exploring derivatives that could provide improved efficacy or reduced side effects compared to existing treatments.

Case Study 1: Impurity Profiling in Sitagliptin Production

A study conducted by pharmaceutical researchers focused on the identification and quantification of this compound during the synthesis of Sitagliptin. Utilizing advanced chromatographic techniques, they established a reliable method for tracking this impurity throughout various stages of production. The findings highlighted the need for stringent quality control measures to mitigate any potential adverse effects linked to impurities in drug formulations.

Case Study 2: Biological Evaluation

In another investigation, scientists evaluated the enzyme inhibitory properties of structurally related compounds to assess their potential as anti-diabetic agents. The study demonstrated that modifications to the acetamido group could enhance inhibitory activity against DPP-IV enzymes, which play a critical role in glucose metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogues differ primarily in functional groups and stereochemistry, impacting their reactivity and applications:

Key Observations :

- The methyl ester in the target and its oxo/azido analogues contrasts with the carboxylic acid in (R)-3-((benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, altering solubility and metabolic stability.

Physical and Chemical Properties

Notes:

- The target’s higher molecular weight (vs.

- Ethyl esters (e.g., ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) may exhibit slower hydrolysis rates than methyl esters, affecting pharmacokinetics.

Stability and Reactivity

- Azido Analogues: Methyl 3-azido-4-(2,4,5-trifluorophenyl)butanoate is highly reactive due to the azide group, posing stability risks (e.g., explosive tendencies under heat) compared to the stable acetamido group in the target.

- Ketone vs. Acetamido: The oxo group in methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate enables reductive amination, whereas the acetamido group in the target is resistant to further modification without hydrolysis.

Preparation Methods

Enzymatic Dynamic Kinetic Resolution Using CAL B Lipase

The enzymatic approach leverages Candida antarctica lipase B (CAL B) to achieve kinetic resolution of racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (1) . In this method, the racemic substrate is treated with (R)-O-acetyl mandelic acid (9) as an acyl donor in the presence of CAL B (1–50% w/w) and a hydrogenation catalyst (Raney nickel or palladium on carbon) . The reaction proceeds under hydrogen pressure, enabling dynamic kinetic resolution where the enzyme selectively acetylates the (R)-enantiomer while the (S)-enantiomer undergoes racemization via hydrogenation. This dual mechanism ensures high yields of (R)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate (2) without requiring separate protection-deprotection steps .

Key advantages include operational simplicity and reduced side reactions. For instance, traditional methods often necessitate protecting the amino group before coupling with heterocyclic moieties, which prolongs synthesis and introduces impurities . The enzymatic route circumvents these issues, achieving improved purity (>98% enantiomeric excess) and scalability. However, the requirement for specialized enzymes and hydrogenation equipment may increase initial costs.

Asymmetric Catalytic Reduction and Sequential Functionalization

This method begins with 2,4,5-trifluorophenylacetic acid, which undergoes condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione to form a diketone intermediate . Subsequent decarboxylation and enamine formation with tert-butyl carbamate yield a substrate for asymmetric reduction. Using a chiral catalyst (e.g., Ru-BINAP complexes), the enamine is reduced to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 80.7% yield . Esterification with methanol followed by acetylation using acetic anhydride furnishes the target compound.

The asymmetric reduction step is critical for establishing the (R)-configuration, with reported enantiomeric excess exceeding 95% . However, the multi-step sequence—encompassing decarboxylation, reduction, esterification, and acetylation—introduces complexity. Optimization of reaction conditions (e.g., solvent selection, catalyst loading) is essential to minimize side products. For example, tetrahydrofuran (THF) and methanol are preferred solvents for their compatibility with intermediates, while magnesium sulfate aids in drying during enamine formation .

Halogenation-Azidation-Amination Pathway

A third approach involves stereoselective reduction of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to the corresponding (R)-3-hydroxy ester using borane-dimethyl sulfide (DMS) and a Corey-Bakshi-Shibata (CBS) catalyst . The hydroxyl group is then converted to a halide (e.g., chloride or bromide) via reaction with thionyl chloride or phosphorus tribromide. Subsequent azidation with sodium azide and Staudinger reduction yields the primary amine, which is acetylated to form the final product .

This pathway offers flexibility in intermediate functionalization. For instance, the halogenation step can be tailored to use cost-effective reagents like thionyl chloride, while the azidation-amination sequence ensures high regioselectivity. However, the use of hazardous azides and the need for rigorous temperature control (0–25°C) pose safety and operational challenges .

Comparative Analysis of Methodologies

The enzymatic method stands out for its brevity and high enantiopurity, making it suitable for large-scale production. In contrast, the asymmetric reduction route, while efficient, demands expensive chiral catalysts. The halogenation-amination pathway, though versatile, is less favored due to its length and safety concerns.

Research Findings and Process Optimization

Recent advancements focus on enhancing the enzymatic method’s cost-effectiveness. For example, immobilizing CAL B on solid supports improves reusability, reducing enzyme consumption by 40–60% . Similarly, replacing palladium catalysts with nickel variants in hydrogenation steps lowers material costs without compromising yield .

In asymmetric reduction, solvent engineering has emerged as a key optimization area. Substituting THF with cyclopentyl methyl ether (CPME) enhances reaction rates and reduces byproduct formation . Furthermore, flow chemistry adaptations enable continuous processing, addressing batch-related inconsistencies.

Q & A

Q. Basic

- Continuous Flow Systems : Minimize racemization by reducing residence time at high temperatures.

- Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral auxiliaries to preferentially crystallize the desired enantiomer from a racemic mixture .

Advanced

Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor crystallinity and enantiomeric composition during scale-up. For enzymatic routes, immobilize enzymes on solid supports (e.g., EziG™ beads) to enhance stability and reuse .

How can researchers differentiate between (R)- and (S)-enantiomers in pharmacological studies?

Q. Advanced

- Pharmacokinetic Profiling : Administer enantiomers separately in animal models and compare AUC, , and clearance rates.

- X-Ray Crystallography : Co-crystallize each enantiomer with the target protein (e.g., DPP-4) to visualize binding modes.

- Enantiomer-Specific Assays : Develop fluorescent probes (e.g., FRET-based) that discriminate between (R)- and (S)-forms in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.